1,3-Cyclopentadiene, 1-methoxy-
CAS No.: 77079-04-0
Cat. No.: VC19349646
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77079-04-0 |
|---|---|
| Molecular Formula | C6H8O |
| Molecular Weight | 96.13 g/mol |
| IUPAC Name | 1-methoxycyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-4H,5H2,1H3 |
| Standard InChI Key | KLZWUTJBIYIMMK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC1 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-methoxycyclopenta-1,3-diene, reflects its bicyclic structure consisting of a five-membered conjugated diene system (positions 1 and 3) with a methoxy substituent at carbon 1. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 g/mol | |
| Canonical SMILES | COC1=CC=CC1 | |
| InChI Key | KLZWUTJBIYIMMK-UHFFFAOYSA-N | |
| PubChem CID | 10931370 |
The methoxy group introduces electron-donating effects through resonance (+M effect), potentially stabilizing the conjugated diene system and modulating reactivity toward electrophiles .
Spectroscopic and Physical Properties
While experimental data on physicochemical properties remain sparse, comparisons to parent cyclopentadiene (C₅H₆) highlight critical differences:
The methoxy group enhances polarity compared to the parent hydrocarbon, suggesting improved solubility in polar aprotic solvents like acetone or dimethylformamide .
Synthesis and Stability Considerations
Synthetic Routes
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Direct Methoxylation: Electrophilic substitution of cyclopentadiene using methanol under acidic conditions, though competing polymerization risks exist .
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Diels-Alder Retrosynthesis: Strategic cleavage of methoxy-substituted Diels-Alder adducts could regenerate the diene, albeit with thermodynamic challenges .
Chemical Reactivity and Reaction Mechanisms
Diels-Alder Reactivity
Cyclopentadienes are quintessential dienes in Diels-Alder reactions. Theoretical studies on methoxy-cycloheptatriene isomers suggest that methoxy substitution alters frontier molecular orbitals, potentially affecting regioselectivity and reaction rates . For 1-methoxy-1,3-cyclopentadiene:
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Electron-Rich Diene: The methoxy group increases electron density at C1, potentially favoring reactions with electron-deficient dienophiles (e.g., maleic anhydride).
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Steric Effects: Substituent orientation (boat vs. planar conformations) may influence transition state geometries, as observed in cycloheptatriene systems .
Transition Metal Complexation
Cyclopentadienyl ligands are ubiquitous in organometallic chemistry. The methoxy variant could serve as a modified ligand, with the oxygen atom enabling secondary coordination sites. Recent work on gold-catalyzed carbene transfers to 1,3-diphenylcyclopentadiene demonstrates the feasibility of metal-mediated transformations in substituted dienes .
Acid-Base Behavior
The parent cyclopentadiene exhibits weak acidity (pKa ≈ 16) due to aromatic stabilization of the cyclopentadienyl anion . Methoxy substitution likely reduces acidity further by destabilizing the conjugate base through electron donation.
Future Research Priorities
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Synthetic Optimization: Develop reliable, scalable synthesis methods to enable broader study.
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Reactivity Mapping: Systematic screening of Diels-Alder, electrocyclic, and metal-complexation reactions.
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Computational Modeling: Density functional theory (DFT) studies to predict regiochemical outcomes and transition states .
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Application Trials: Evaluate performance in polymer matrices, catalytic systems, and pharmaceutical intermediates.
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